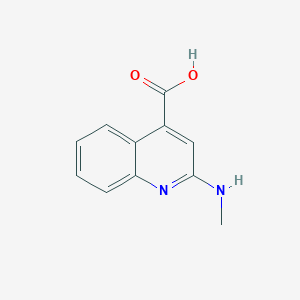

2-(Methylamino)quinoline-4-carboxylic acid

Übersicht

Beschreibung

2-(Methylamino)quinoline-4-carboxylic acid is a heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectro-analytical data . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound include the multicomponent one-pot in situ Doebner reaction . The obtained acid–base bifunctional covalent organic frameworks (COFs) are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by spectro-analytical data . Carboxylic acids exhibit strong hydrogen bonding between molecules, therefore they have high boiling points compared to other substances of comparable molar mass .Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

Research on quinoline derivatives, such as 2-(Quinoline-8-carboxamido)benzoic acid synthesized from quinolinecarboxylic acid, has shown promising neuroprotective properties. In a study utilizing a Caenorhabditis elegans model of Parkinson's disease, the synthesized compound significantly ameliorated dopaminergic neurodegeneration induced by 1-methyl-4-phenylpyridinium. This compound was found to modulate the formation of neurotoxic α-synuclein oligomers, suggesting its potential as a therapeutic candidate for Parkinson's disease (Lee et al., 2022).

Antisecretory Activity

Another study focused on the synthesis of 4-(phenylamino)quinoline-3-carboxamides, evaluating their antisecretory activity against histamine-induced gastric acid secretion in rats. These compounds, synthesized from 4(1H)-quinolinone-3-carboxylic acid, showed promising results as potential antiulcer agents due to their reversible, K+-competitive gastric H+/K+-ATPase inhibitory activity (Uchida et al., 1995).

Metabolic Pathways and Genotoxicity

Investigations into the metabolism of food mutagens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have provided insights into their genotoxicity and carcinogenic potential. Studies in nonhuman primates and rats have identified various metabolites resulting from cytochrome P450-mediated oxidation and subsequent conjugation reactions, highlighting the complex metabolic pathways and potential health risks associated with these compounds (Snyderwine et al., 1992).

Anti-inflammatory and Analgesic Properties

Research on novel carboxamides derived from 2-phenyl quinoline has shown significant anti-inflammatory and analgesic activities in animal models. These findings suggest the therapeutic potential of quinoline derivatives in treating inflammatory conditions and pain management (Khalifa et al., 2017).

Antirheumatic Effects

Quinoline and quinazoline derivatives have been studied for their disease-modifying antirheumatic drug (DMARD) properties, showing potent anti-inflammatory effects in adjuvant arthritis models. These compounds, particularly those with heteroaryl moieties, could serve as new types of DMARDs for the treatment of rheumatic diseases (Baba et al., 1996).

Zukünftige Richtungen

The future directions for 2-(Methylamino)quinoline-4-carboxylic acid involve the development of more efficient, cost-effective, and environmentally benign protocols for its synthesis . The industry demands from organic chemists the development of small molecules, which could be a rich source of biological potential .

Wirkmechanismus

Target of Action

The primary target of 2-(Methylamino)quinoline-4-carboxylic acid is alkaline phosphatases . Alkaline phosphatases are a group of enzymes that are involved in the process of dephosphorylation, which is the removal of a phosphate group from a molecule. They play a crucial role in a variety of biological functions, including bone mineralization and the regulation of cellular processes.

Mode of Action

The compound interacts with its targets by acting as a potent inhibitor This means it binds to the active site of the alkaline phosphatases, preventing them from carrying out their normal function

Result of Action

The result of the compound’s action is the inhibition of alkaline phosphatases, which can have various molecular and cellular effects depending on the specific type of alkaline phosphatase being inhibited . For instance, inhibiting tissue-nonspecific alkaline phosphatase (TNAP) could potentially affect bone mineralization, while inhibiting intestinal alkaline phosphatase (IAP) could impact gut health.

Eigenschaften

IUPAC Name |

2-(methylamino)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-12-10-6-8(11(14)15)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZSTODBZIFZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)

![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)

![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)